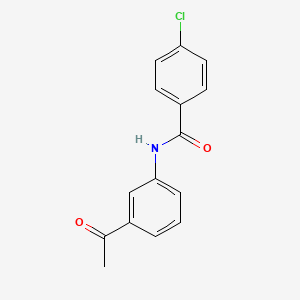

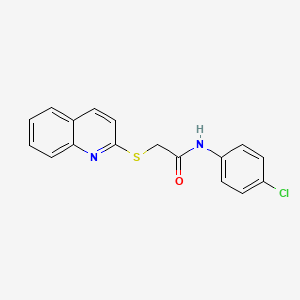

N-(3-acetylphenyl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetylphenyl)-4-chlorobenzamide, also known as 4-Chloroacetophenone, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 108-109°C. 4-Chloroacetophenone has a wide range of applications in the chemical industry, ranging from the production of pharmaceuticals to the synthesis of organic compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

The compound has been found to have significant antimicrobial activities. It has been synthesized along with other sulfonamide compounds and tested against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound. These studies are crucial in understanding the interaction between the compound and its target protein, which can provide insights into the compound’s mechanism of action .

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of various derivatives. These derivatives can have different properties and applications, potentially expanding the utility of the original compound .

Biocatalysis

The compound has been used in biocatalysis, specifically in the reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol. This was achieved using whole cells of Lactobacillus reuteri DSM 20016 .

Drug Discovery

Given its antimicrobial activities and the results from molecular docking studies, the compound could potentially be used in drug discovery. It could serve as a lead compound for the development of new antimicrobial drugs .

Spectral Analysis

The compound has been characterized using spectral analysis. This type of analysis can provide valuable information about the compound’s structure and properties .

Wirkmechanismus

Target of Action

The primary targets of N-(3-acetylphenyl)-4-chlorobenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that acetyl groups can act as a nucleophile in competition with other groups, leading to various biochemical reactions

Biochemical Pathways

Derivatives of indole, a similar compound, have been found to possess diverse biological activities, affecting various pathways

Pharmacokinetics

The compound has a molecular weight of 289.421 , which may influence its bioavailability. Further pharmacokinetic studies are needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of N-(3-acetylphenyl)-4-chlorobenzamide’s action are currently unknown. As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers , further studies are needed to describe the molecular and cellular effects of the compound’s action.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLAIHFFZMMZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2427568.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide](/img/structure/B2427578.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2427586.png)

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2427587.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2427588.png)